AP26113

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

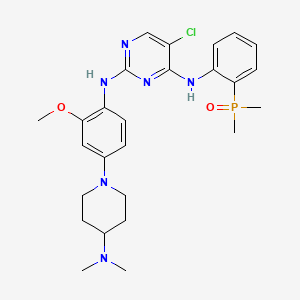

AP26113, also known as Brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It is primarily developed for the treatment of non-small-cell lung cancer (NSCLC) that is positive for echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion. The compound features a unique phosphine oxide moiety, which enhances its potency and selectivity against various ALK mutations, making it a significant advancement over earlier ALK inhibitors like crizotinib and ceritinib .

- Aromatic Substitution Reaction:

- The initial step involves the reaction of 2,4,5-trichloropyrimidine with 2-(dimethylphospho)aniline under acidic conditions to form an intermediate compound.

- Palladium-Catalyzed Hydrogenation:

AP26113 exhibits remarkable biological activity as an ALK inhibitor. It has demonstrated low nanomolar inhibitory concentrations (IC50 values) against both native ALK and clinically relevant mutant forms in various assays. In preclinical models, it has shown efficacy in overcoming resistance mechanisms associated with first- and second-generation ALK inhibitors, particularly in NSCLC . Its selectivity profile indicates minimal off-target effects, inhibiting only a limited number of other kinases .

The synthesis of AP26113 can be summarized in several steps:

- Formation of Intermediate:

- Reacting 2,4,5-trichloropyrimidine with 2-(dimethylphospho)aniline in the presence of an acid-binding agent to generate a key intermediate.

- Subsequent Reactions:

- Additional aromatic amine substitution reactions are performed to refine the structure.

- Final Product Isolation:

AP26113 is primarily used in oncology for treating patients with EML4-ALK positive NSCLC. Its ability to inhibit ALK mutations makes it a valuable option for patients who have developed resistance to other treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile further . Additionally, its dual inhibition of EGFR may provide additional therapeutic benefits in certain cancer types.

Studies have shown that AP26113 interacts selectively with ALK and EGFR pathways, leading to significant anti-tumor effects in preclinical models. The compound's interaction with different kinases has been characterized through various assays, revealing its potential to modulate signaling pathways involved in tumor growth and survival .

Several compounds share structural and functional similarities with AP26113:

| Compound Name | Mechanism of Action | Selectivity | Key Features |

|---|---|---|---|

| Crizotinib | ALK/ROS1 inhibitor | Moderate | First-generation ALK inhibitor |

| Ceritinib | ALK inhibitor | High | Potent against resistant mutations |

| Alectinib | ALK inhibitor | Very High | Designed for crizotinib-resistant tumors |

| Lorlatinib | ALK/ROS1 inhibitor | Very High | Broad-spectrum activity against mutations |

Uniqueness of AP26113

AP26113 stands out due to its unique phosphine oxide group that enhances its binding affinity and selectivity towards ALK compared to other inhibitors. This feature not only improves its efficacy but also contributes to its favorable pharmacokinetic properties, making it a leading candidate in targeted cancer therapy .

AP26113, also known by its chemical name 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine, is a potent dual inhibitor of anaplastic lymphoma kinase and epidermal growth factor receptor [3]. This compound has garnered significant attention in the pharmaceutical industry due to its unique chemical structure and properties [5]. The following sections detail the synthetic routes, optimization strategies, and impurity control methods employed in the manufacturing of AP26113.

Synthetic Routes and Key Intermediate Compounds

Several synthetic routes have been developed for the preparation of AP26113, with three main approaches documented in scientific literature [4]. The most widely utilized route was initially reported by Ariad Pharmaceuticals and involves a four-step synthesis process [4].

Ariad Pharmaceuticals Synthetic Route

The Ariad route consists of the following key steps and intermediate compounds [4]:

Step 1: Synthesis of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (Intermediate 3)

- Starting materials: 2,4,5-trichloropyrimidine (Compound 2) and (2-aminophenyl)dimethylphosphine oxide (Compound 18)

- Reaction conditions: Substitution reaction in dimethylformamide (DMF) with potassium hydrogen phosphate (K2HPO4) as base at 60°C [4]

Step 2: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (Intermediate 6)

- Starting materials: 4-fluoro-2-methoxy-1-nitrobenzene (Compound 4) and 1-methyl-4-(piperidin-4-yl)piperazine (Compound 5)

- Reaction conditions: Nucleophilic aromatic substitution in acetonitrile with potassium carbonate at 85°C [4]

Step 3: Synthesis of [2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine (Intermediate 7)

- Starting material: Intermediate 6

- Reaction conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen pressure [4]

Step 4: Final coupling to form AP26113

- Starting materials: Intermediates 3 and 7

- Reaction conditions: Substitution reaction in 2-butanol with trifluoroacetic acid at 110°C [4]

The overall yield of this optimized route is approximately 65.6%, which is significantly higher than the original reported yield of 25.5% [4].

Table 1: Key Intermediates in AP26113 Synthesis via Ariad Route

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Compound 2 | 2,4,5-trichloropyrimidine | Starting material for Intermediate 3 |

| Compound 18 | (2-aminophenyl)dimethylphosphine oxide | Starting material for Intermediate 3 |

| Intermediate 3 | (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | Key building block containing pyrimidine ring |

| Compound 4 | 4-fluoro-2-methoxy-1-nitrobenzene | Starting material for Intermediate 6 |

| Compound 5 | 1-methyl-4-(piperidin-4-yl)piperazine | Starting material for Intermediate 6 |

| Intermediate 6 | 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Precursor to Intermediate 7 |

| Intermediate 7 | [2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine | Key building block containing piperazine-piperidinyl moiety |

Alternative Synthetic Routes

Two alternative routes have been reported for the synthesis of AP26113, both focusing on different approaches to synthesize Intermediate 3 [4]:

Suzhou Miracpharma Technology Route:

- Involves cyclization of 1-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)guanidine (Compound 8) with N,N-dimethylamino acrylate (Compound 11)

- Forms key intermediate 9 bearing a pyrimidine ring

- Followed by condensation with Compound 18 and chlorination using N-chlorosuccinimide [4]

- Advantage: Avoids competitive substitutions of chlorine at the C(2,4,5) positions of trichloropyrimidine

- Disadvantage: Uses unstable cyanamide which is heat-sensitive and can produce toxic gases [4]

Anqing Chico Pharmaceutical Route:

- Starts with (2-aminophenyl)dimethylphosphine oxide acylated by ethyl 2-chloro-3-oxopropanoate

- Involves hydrolysis to obtain ammonium salts, followed by condensation and chlorination

- Requires at least seven steps, resulting in lower overall yield (10.7%) [4]

- Disadvantage: Not economically viable due to high-cost reagents and complex purification requirements [4]

Optimization Strategies for Industrial-Scale Production

The industrial-scale production of AP26113 requires careful optimization of reaction conditions, solvent selection, and purification methods to ensure high yield, purity, and cost-effectiveness [4]. Several strategies have been implemented to address these challenges.

Reaction Condition Optimization

Synthesis of Intermediate 3:

- Original conditions: DMF as solvent with potassium carbonate (K2CO3) as base

- Optimized conditions: DMF with potassium hydrogen phosphate (K2HPO4) as base at 60°C

- Improvement: Yield increased from 75.2% to 91.4% [4]

- Rationale: K2HPO4 provides suitable alkalinity without causing DMF decomposition, improving reaction specificity [4]

Synthesis of Intermediate 6:

Synthesis of Intermediate 7:

- Optimization of hydrogen pressure: Reduced from 30 psi to 10 psi without compromising quality

- Careful control of starting material purity to minimize impurity formation [4]

Final Coupling Reaction:

- Original conditions: 2.5M HCl in ethanol/2-methoxyethanol

- Optimized conditions: Trifluoroacetic acid in 2-butanol

- Improvement: Elimination of acid-catalyzed decomposition products

- Rationale: Weak nucleophilic acid ions disfavor formation of decomposition transition states [4]

Table 2: Optimization of Reaction Conditions for Intermediate 3 Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Impurity Formation |

|---|---|---|---|---|---|---|

| 1 | K3PO4 | DMF | 60 | 6 | 32.2 | Various impurities |

| 2 | K2HPO4 | DMF | 60 | 6 | 91.4 | None |

| 3 | K2HPO4 | DMF | 80 | 6 | 82.4 | None |

| 4 | KH2PO4 | DMF | 60 | 6 | Trace | None |

| 5 | K2HPO4 | Acetone | 60 | 6 | 40.2 | None |

| 6 | K2HPO4 | Acetonitrile | 60 | 6 | 67.3 | None |

Purification and Crystallization Strategies

Purification and crystallization are critical steps in ensuring the quality of AP26113 [4]:

Elimination of Column Chromatography:

- Original process: Required column chromatography for purification

- Optimized process: Replaced with selective crystallization and washing procedures

- Improvement: More suitable for industrial-scale production and cost reduction [4]

Crystallization Process Development:

- Dissolution of crude AP26113 in 2-butanone at 80°C

- Thermal filtration followed by concentration to one-third of original volume

- Cooling crystallization at 0°C for 8 hours

- Drying at room temperature followed by vacuum drying at 60°C [4]

- Result: High-purity product (>99.9% by HPLC) with excellent recovery [4]

Crystal Form Control:

- Crystal slurry methods with controlled stirring and crystallization time (24-72 hours)

- Characterization using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) [20]

Impurity Profiling and Control During Synthesis

The identification, characterization, and control of impurities are essential aspects of AP26113 manufacturing, particularly given the stringent regulatory requirements for anticancer pharmaceuticals (identification threshold <0.1% according to ICH guidelines) [4].

Major Impurities and Formation Mechanisms

Several key impurities have been identified during the synthesis of AP26113, each with specific formation mechanisms [4]:

Impurity A: 1,3-bis(2-(dimethylphosphoryl)phenyl)urea

- Formation mechanism: Oxidation of starting material (2-aminophenyl)dimethylphosphine oxide (Compound 18)

- Contributing factors: Presence of oxygen or oxidizing substances like formaldehyde from DMF pyrolysis

- Control strategy: Nitrogen sparging of reaction mixture and use of K2HPO4 as base instead of K2CO3 [4]

Impurity B: (2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxide

- Formation mechanism: Pyrolysis of DMF during the synthesis of Intermediate 6

- Control strategy: Replacement of DMF with acetonitrile and optimization of reaction temperature [4]

Impurity C: 4-fluoro-2-methoxyaniline

- Formation mechanism: Reduction of unreacted 4-fluoro-2-methoxy-1-nitrobenzene (Compound 4) during hydrogenation

- Control strategy: Strict control of starting material purity in previous step [4]

Impurity D: (((5-chloropyrimidine-2,4-diyl)bis(azanediyl))bis(2,1-phenylene))bis(dimethylphosphine oxide)

- Formation mechanism: Acid-catalyzed decomposition of Intermediate 3

- Contributing factors: Strong acid conditions (HCl) promoting electron transfer and chloride attack

- Control strategy: Replacement of HCl with trifluoroacetic acid, which has weaker nucleophilic properties [4]

Table 4: Major Impurities in AP26113 Synthesis and Control Strategies

| Impurity | Chemical Name | Formation Step | Formation Mechanism | Control Strategy |

|---|---|---|---|---|

| A | 1,3-bis(2-(dimethylphosphoryl)phenyl)urea | Synthesis of Intermediate 3 | Oxidation of Compound 18 | Nitrogen sparging, K2HPO4 as base |

| B | (2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxide | Synthesis of Intermediate 6 | DMF pyrolysis | Acetonitrile as solvent, lower temperature |

| C | 4-fluoro-2-methoxyaniline | Synthesis of Intermediate 7 | Reduction of Compound 4 | Control of starting material purity |

| D | (((5-chloropyrimidine-2,4-diyl)bis(azanediyl))bis(2,1-phenylene))bis(dimethylphosphine oxide) | Final coupling | Acid-catalyzed decomposition | Trifluoroacetic acid instead of HCl |

Analytical Methods for Impurity Profiling

Several analytical techniques are employed for the identification and quantification of impurities in AP26113 [4] [18]:

High-Performance Liquid Chromatography (HPLC):

- Column: Agilent Eclipse XDB-C18 (5 μm, 46 mm × 250 mm)

- Temperature: 30°C

- Flow rate: 0.1 mL/min

- Detection wavelength: 210 nm

- Run time: 45 minutes

- Mobile phase: 50:50 mixture of aqueous monobasic sodium phosphate (0.04% w/w, pH 4) and methanol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR and 13C NMR for structural confirmation of AP26113 and impurities

- Instruments: Bruker 600 MHz for 1H NMR and 150 MHz for 13C NMR [4]

High-Resolution Mass Spectrometry (HRMS):

- Instrument: Bruker maXis 4GQ-TOF

- Application: Accurate mass determination for impurity identification [4]

Robustness Testing for Analytical Methods:

- Parameters evaluated: Flow rate variations, pH adjustments, mobile phase composition changes

- Acceptance criteria: Relative standard deviation (RSD) less than 2% [18]

Impurity Control Strategies in Industrial Manufacturing

Comprehensive strategies have been developed to control impurities during the industrial-scale production of AP26113 [4] [24]:

Raw Material Quality Control:

- Implementation of stringent specifications for starting materials

- Increased molar ratio of 1-methyl-4-(piperidin-4-yl)piperazine (Compound 5) to control residual 4-fluoro-2-methoxy-1-nitrobenzene (Compound 4) [4]

Process Parameter Optimization:

- Temperature control: Lower temperatures for DMF-containing reactions to prevent pyrolysis

- Reaction atmosphere control: Nitrogen sparging to prevent oxidation reactions

- Pressure optimization: Reduction of hydrogen pressure from 30 psi to 10 psi during hydrogenation [4]

In-Process Controls:

- Implementation of in-process testing at critical steps

- Monitoring of reaction completion using HPLC to minimize unreacted starting materials [4]

Purification Strategy Optimization:

- Development of selective crystallization procedures

- Use of activated charcoal as decolorizing agent during recrystallization

- Optimization of washing procedures to remove specific impurities [4]

Risk-Based Control Strategy:

- Classification of impurities based on toxicity and likelihood of occurrence

- Establishment of appropriate specifications based on safety assessments

- Implementation of control points at appropriate stages of manufacturing [24]

Form A X-ray Powder Diffraction Data

Form A represents the predominant and most stable crystalline form of AP26113 (brigatinib) [1]. The X-ray powder diffraction pattern of Form A exhibits characteristic peaks at the following 2θ values:

Primary characteristic peaks:

- 9.6°, 17.2°, 19.4°, 20.1°, 23.1°, and 27.7° [1]

Complete peak listing:

- 6.1°, 8.6°, 9.6°, 10.8°, 11.3°, 13.5°, 14.3°, 15.9°, 17.2°, 18.9°, 19.4°, 20.1°, 21.8°, 22.6°, 23.1°, 23.9°, and 27.7° [1]

The X-ray powder diffraction patterns were collected using Crystallics T2 high-throughput XRPD set-up with a Bruker GADDS diffractometer equipped with a Hi-Star area detector. Data collection was performed at room temperature using monochromatic CuKα radiation in the 2θ region between 1.5° and 41.5° [1].

Form N6 X-ray Powder Diffraction Data

Form N6 represents a newly discovered crystalline form of AP26113 with superior pharmaceutical properties compared to Form A [2]. The X-ray powder diffraction pattern of Form N6 exhibits characteristic peaks at the following 2θ values:

Primary characteristic peaks:

- 17.7° ± 0.2°, 16.6° ± 0.2°, 23.7° ± 0.2°, and 5.8° ± 0.2° [2]

Additional characteristic peaks:

The X-ray powder diffraction patterns for Form N6 were collected on a Bruker D2 PHASER X-ray powder diffractometer using Cu-Kα radiation with a scan range from 3.0 to 40.0 degrees [2].

Other Polymorphic Forms

Multiple additional polymorphic forms have been identified, including Forms B, C, D, E, F, G, H, J, K, L, H1, and H2 [1] [3]. These forms exhibit distinct X-ray diffraction patterns with characteristic peaks at various 2θ values, indicating different crystal structures and packing arrangements.

Spectroscopic Analysis (NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR studies were performed on Form A to confirm the chemical structure and obtain complete assignment of ¹H, ¹³C, and ³¹P resonances [1].

¹H NMR Analysis:

- Performed on Form A dissolved in CD₃OD solvent [1]

- Complete structural assignment confirming the molecular formula of AP26113 [1]

¹³C NMR Analysis:

- Performed on Form A dissolved in CDCl₃ solvent [1]

- Chemical shift data confirming the number of carbons in the structure [1]

³¹P NMR Analysis:

- Chemical shift for the single phosphorus atom: 43.6 ppm [1]

- Confirms the presence of the unique phosphine oxide functional group [4] [5]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy was employed to characterize the molecular structure and confirm non-interaction between drug and excipients in various formulations [6] [7]. The % transmittance FT-IR spectrum of brigatinib Form A was obtained using a potassium bromide salt plate [1].

Key FTIR frequencies for Form A:

- Characteristic bands at various wavenumbers confirming functional groups [1]

- Analysis confirmed the chemical integrity of the compound [1]

Mass Spectrometry

Mass spectrometry analysis was performed using electrospray ionization (ESI) and ion-trap mass spectrometry [1].

ESI-MS Data:

- Molecular ion observed at m/z 584.2 [M+H]⁺ [1]

- Calculated exact mass: 584.2664 (M+H⁺) [1]

- Observed molecular mass consistent with molecular formula C₂₉H₃₉ClN₇O₂P [1]

Fragmentation Analysis:

- Mass spectral data collected in full scan (MS1) and multilevel MS modes (MS2 and MS3) [1]

- Fragmentation patterns confirmed structural assignments [1]

- Product ions analyzed using collisional activation [1]

Thermodynamic Stability of Crystalline Phases

Form A Thermodynamic Properties

Form A demonstrates superior thermodynamic stability compared to other polymorphic forms [1].

Thermal Stability:

- Melting point: 214.5°C (onset temperature) [1]

- Physically and chemically stable under tested conditions up to 75°C for 5 weeks [1]

- No phase transformation observed in variable temperature XRPD experiments up to 200°C [1]

Moisture Stability:

- Non-hygroscopic form with minimal water uptake [1]

- Stable at 40°C/75% relative humidity for extended periods [1]

- Mass loss of only 0.23% (water) observed between 30°C-100°C [1]

Form N6 Thermodynamic Properties

Form N6 exhibits enhanced thermodynamic stability and improved pharmaceutical properties [2].

Thermal Analysis:

- First endothermic peak begins near 122°C [2]

- Second endothermic peak begins near 215°C [2]

- Mass loss of approximately 1.0% when heated to 120°C [2]

Stability Advantages:

- Superior stability compared to Form A [2]

- Enhanced solubility in simulated gastric fluid (SGF), fasted state simulated intestinal fluid (FaSSIF), and water [2]

- Improved compressibility with higher tensile strength than Form A [2]

- Intrinsic dissolution rate more than five times higher than Form A [2]

Polymorphic Interconversion and Stability Relationships

The various polymorphic forms exhibit complex thermodynamic relationships dependent on temperature and humidity conditions [1] [3].

Humidity-Dependent Transformations:

- Form B converts to Form C at approximately 65% RH and to Form D at 90% RH [1]

- Form C dehydrates to Form B at 25% RH [1]

- Form D partially dehydrates to Form C at 80% RH [1]

Temperature-Dependent Transformations:

- Forms C and D dehydrate to Form B at approximately 40°C [1]

- Form B converts irreversibly to Form A at approximately 150°C [1]

- Solvated forms (E, F, G, H) desolvate to Form A upon heating or ambient storage [1]

Hydrate System Stability:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Iwama E, Okamoto I, Harada T, Takayama K, Nakanishi Y. Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer. Onco Targets Ther. 2014 Mar 5;7:375-85. doi: 10.2147/OTT.S38868. eCollection 2014. Review. PubMed PMID: 24623980; PubMed Central PMCID: PMC3949762.

3: Perez CA, Velez M, Raez LE, Santos ES. Overcoming the resistance to crizotinib in patients with non-small cell lung cancer harboring EML4/ALK translocation. Lung Cancer. 2014 May;84(2):110-5. doi: 10.1016/j.lungcan.2014.02.001. Epub 2014 Feb 8. PubMed PMID: 24598368.

4: Solomon B, Wilner KD, Shaw AT. Current status of targeted therapy for anaplastic lymphoma kinase-rearranged non-small cell lung cancer. Clin Pharmacol Ther. 2014 Jan;95(1):15-23. doi: 10.1038/clpt.2013.200. Epub 2013 Oct 3. Review. PubMed PMID: 24091716.

5: Yu HA, Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. J Natl Compr Canc Netw. 2013 Feb 1;11(2):161-9. PubMed PMID: 23411383; PubMed Central PMCID: PMC3673302.

6: Ceccon M, Mologni L, Bisson W, Scapozza L, Gambacorti-Passerini C. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors. Mol Cancer Res. 2013 Feb;11(2):122-32. doi: 10.1158/1541-7786.MCR-12-0569. Epub 2012 Dec 13. PubMed PMID: 23239810.

7: Katayama R, Khan TM, Benes C, Lifshits E, Ebi H, Rivera VM, Shakespeare WC, Iafrate AJ, Engelman JA, Shaw AT. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proc Natl Acad Sci U S A. 2011 May 3;108(18):7535-40. doi: 10.1073/pnas.1019559108. Epub 2011 Apr 18. PubMed PMID: 21502504; PubMed Central PMCID: PMC3088626.